molecular formula C7H13F2N B6271733 1-(3,3-difluorocyclopentyl)ethan-1-amine CAS No. 1697951-90-8

1-(3,3-difluorocyclopentyl)ethan-1-amine

Cat. No.: B6271733
CAS No.: 1697951-90-8
M. Wt: 149.2
InChI Key:
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Description

1-(3,3-difluorocyclopentyl)ethan-1-amine is an organic compound with the molecular formula C7H13F2N It is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-difluorocyclopentyl)ethan-1-amine typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination of the cyclopentyl ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Ethanamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-difluorocyclopentyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ethylamine, methylamine, halogenating agents

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

1-(3,3-difluorocyclopentyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-difluorocyclopentyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 1-(3,3-difluorocyclopentyl)methanamine
  • 1-(3,3-difluorocyclopentyl)propan-1-amine
  • 1-(3,3-difluorocyclopentyl)butan-1-amine

Comparison: 1-(3,3-difluorocyclopentyl)ethan-1-amine is unique due to its specific substitution pattern and chain length. Compared to its analogs, it may exhibit different reactivity, biological activity, and physicochemical properties. These differences can be attributed to variations in steric hindrance, electronic effects, and molecular interactions.

Properties

CAS No.

1697951-90-8

Molecular Formula

C7H13F2N

Molecular Weight

149.2

Purity

0

Origin of Product

United States

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